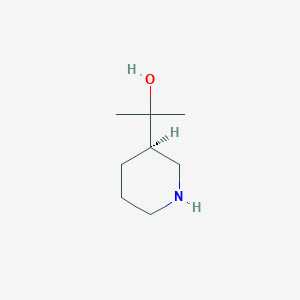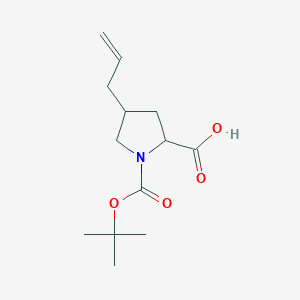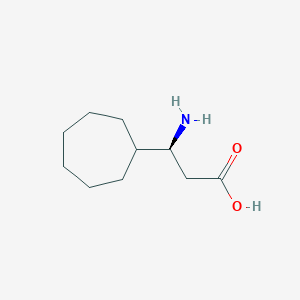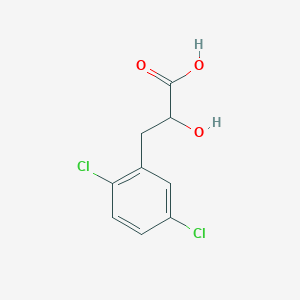![molecular formula C12H17NO B13326211 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol](/img/structure/B13326211.png)
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol is an organic compound with the molecular formula C12H17NO It is a phenolic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene using diazo compounds in the presence of a metal catalyst.
Attachment of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Phenol formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylphenol: Similar structure but lacks the cyclopropylmethyl group.
4-(Cyclopropylmethyl)-2,6-dimethylphenol: Similar structure but lacks the amino group.
2,6-Dimethylphenol: Lacks both the amino and cyclopropylmethyl groups.
Uniqueness
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol is unique due to the presence of both the amino and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C12H17NO/c1-7-5-10(6-8(2)12(7)14)11(13)9-3-4-9/h5-6,9,11,14H,3-4,13H2,1-2H3 |
InChI Key |
BQQUHINKUFRMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13326128.png)
![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)
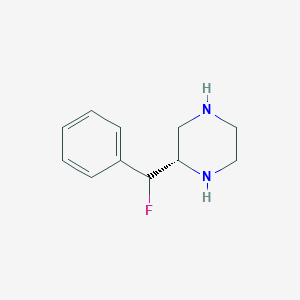
![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)
![6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)


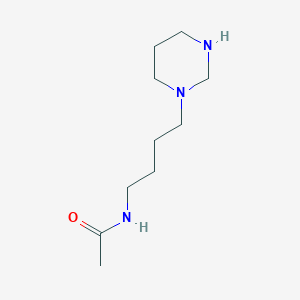

![2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326173.png)
